Methyl 2-isothiocyanatobenzoate

Description

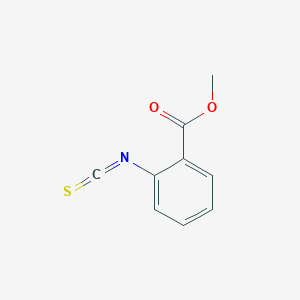

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXVHBOJSCWVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166844 | |

| Record name | Methyl 2-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-82-1 | |

| Record name | Benzoic acid, 2-isothiocyanato-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-isothiocyanatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-isothiocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-isothiocyanatobenzoate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of Methyl 2-isothiocyanatobenzoate. This bifunctional reagent serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by the presence of both a methyl ester and an isothiocyanate functional group on a benzene ring. These groups dictate its physical properties and chemical reactivity. It is sensitive to moisture and should be stored under an inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16024-82-1 | [1][2] |

| Molecular Formula | C₉H₇NO₂S | [1][2][3] |

| Molecular Weight | 193.22 g/mol | [1][2][3] |

| Appearance | Light yellow to amber to dark green clear liquid | |

| Purity | >98.0% (GC) | |

| Flash Point | 126 °C | |

| Storage Conditions | Room temperature, inert atmosphere, moisture sensitive | [4] |

| Synonyms | 2-Isothiocyanatobenzoic Acid Methyl Ester |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), Methyl ester singlet (-OCH₃, ~3.9 ppm). |

| ¹³C NMR | Isothiocyanate carbon (-N=C=S, ~130-140 ppm), Ester carbonyl carbon (-C=O, ~165 ppm), Aromatic carbons (~120-140 ppm), Methyl ester carbon (-OCH₃, ~52 ppm). |

| IR Spectroscopy | Strong, characteristic asymmetric stretch for isothiocyanate (-N=C=S) at ~2100-2040 cm⁻¹, Strong stretch for ester carbonyl (C=O) at ~1720 cm⁻¹, Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 193. Fragmentation pattern would show losses corresponding to the methoxy group (-OCH₃) and the isothiocyanate group (-NCS). Predicted collision cross-section data is available.[5] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C =S) group. This carbon is highly susceptible to nucleophilic attack. While aryl isothiocyanates are generally less reactive than their aliphatic counterparts due to resonance stabilization, the presence of the ortho-ester group allows for unique intramolecular cyclization reactions.[6]

2.1. Synthesis of Quinazoline Derivatives

A primary application of this compound is in the synthesis of biologically important heterocyclic compounds.[7] It serves as a key precursor for novel quinazoline and triazoloquinazoline derivatives, which have been investigated for their potential as anticancer and radiosensitizing agents.[8]

The core reaction involves the treatment of this compound with various primary amines, such as anilines and alkyl amines.[7] The reaction proceeds via an initial nucleophilic attack of the amine on the isothiocyanate carbon to form a thiourea intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl of the ester group, leading to the elimination of methanol and the formation of a 3-substituted-2-thioxo-4-quinazolinone ring system.[7]

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound and its derivatives.

3.1. Exemplary Protocol: Synthesis of this compound

This protocol is adapted from general methods for preparing aryl isothiocyanates from their corresponding primary amines.[9][10] The starting material would be methyl anthranilate.

-

Step 1: Dithiocarbamate Salt Formation: To a stirring mixture of methyl anthranilate (20 mmol) and potassium carbonate (40 mmol) in a suitable solvent system (e.g., water/DMF), add carbon disulfide (24 mmol) dropwise at room temperature.[9] Stir the mixture for several hours until the starting amine is consumed, as monitored by TLC or HPLC.

-

Step 2: Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of a desulfurylation reagent, such as cyanuric chloride (10 mmol) or another suitable agent, in an organic solvent like dichloromethane, dropwise.[9][10]

-

Step 3: Work-up and Purification: Stir the mixture for an additional 30-60 minutes at 0 °C. After the reaction is complete, perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

3.2. Protocol: Synthesis of 3-Substituted-2-thioxo-4-quinazolinones

This protocol is based on a reported green synthesis method.[7]

-

Reaction Setup: In a reaction vessel, combine this compound (0.50 mmol) and the desired primary amine (0.50 mmol).

-

Solvent: Add water (5.0 mL) as the solvent.

-

Reaction Conditions: Heat the mixture at 60 °C for the time indicated in the literature, which can range from a few hours to overnight depending on the amine used.

-

Product Isolation: Upon completion, the solid product often precipitates from the aqueous mixture. Isolate the product by filtration, wash with water, and dry under reduced pressure.[7]

3.3. Protocol: General Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[11]

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples. Record the spectrum from 4000 to 400 cm⁻¹.[12]

-

Mass Spectrometry (MS): Acquire a mass spectrum using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source to determine the mass-to-charge ratio of the molecular ion and analyze its fragmentation pattern.[12]

References

- 1. Benzoic acid, 2-isothiocyanato-, methyl ester | C9H7NO2S | CID 85243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 16024-82-1 [matrix-fine-chemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Utility of this compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 2-isothiocyanatobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-isothiocyanatobenzoate, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The structural elucidation of this compound is confirmed through the following spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H |

| 7.65 | t | 1H | Ar-H |

| 7.40 | d | 1H | Ar-H |

| 7.25 | t | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

d: doublet, t: triplet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O (ester) |

| 140.2 | N=C=S |

| 138.0 | Ar-C |

| 133.0 | Ar-C |

| 131.5 | Ar-C |

| 128.0 | Ar-C |

| 125.5 | Ar-C |

| 124.0 | Ar-C |

| 52.5 | -OCH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100-2000 | Strong, Broad | N=C=S stretch (asymmetric) |

| 1725 | Strong | C=O stretch (ester) |

| 1590 | Medium | C=C stretch (aromatic) |

| 1450 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 193.02 | [M]⁺ |

| 162.01 | [M - OCH₃]⁺ |

| 134.01 | [M - COOCH₃]⁺ |

| 104.03 | [C₇H₄S]⁺ |

| 76.01 | [C₆H₄]⁺ |

M represents the molecular ion of this compound.

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded from a thin film of the neat compound on a potassium bromide (KBr) plate.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct inlet, and the spectrum was recorded at an ionization energy of 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to the Synthesis and Applications of 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine (CAS 16024-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine, registered under CAS number 16024-82-1, is a key heterocyclic scaffold in medicinal chemistry. While this specific molecule may primarily serve as an intermediate, its core structure is integral to a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of a proposed synthesis for this compound and delves into the significant therapeutic applications of its derivatives, which have shown promise as anticancer and antipsychotic agents. The document details experimental protocols, presents quantitative biological data, and visualizes key concepts to provide a thorough resource for researchers in drug discovery and development.

Synthesis of 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine

Proposed Synthesis Route: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2][3] This approach would involve the cross-coupling of 1-(4-methoxyphenyl)piperazine with a suitable 2-fluoroaryl halide, such as 1-bromo-2-fluorobenzene.

Reaction Scheme:

Figure 1: Proposed synthesis via Buchwald-Hartwig amination.

Experimental Protocol:

-

To an oven-dried Schlenk tube, add 1-(4-methoxyphenyl)piperazine (1.2 mmol, 1.2 equiv), 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).

-

Add a base, for instance, sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add an anhydrous solvent, such as toluene (5 mL), via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically within 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine.

Alternative Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly given the presence of the electron-withdrawing fluorine atom on the phenyl ring.[4][5][6] This reaction would involve the direct displacement of a suitable leaving group (like another fluorine or a nitro group) from an activated fluoroaromatic compound by 1-(4-methoxyphenyl)piperazine. For this specific target molecule, a di-fluoro- or nitro-fluoro-benzene could be utilized.

Reaction Scheme:

Figure 2: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperazine (1.1 mmol) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.2 mmol).

-

To this mixture, add 1,2-difluorobenzene (1.0 mmol).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the final product.

Applications in Drug Development

The 1-(2-fluorophenyl)piperazine moiety is a recurring structural motif in a range of biologically active molecules, demonstrating its importance as a pharmacophore. Research has primarily focused on its incorporation into potential anticancer and antipsychotic drugs.

Anticancer Activity

Derivatives of 1-(2-fluorophenyl)piperazine have shown significant promise as anticancer agents, primarily through the inhibition of key proteins involved in cancer cell survival and proliferation, such as B-cell lymphoma 2 (Bcl-2) and poly (ADP-ribose) polymerase (PARP).

The Bcl-2 protein is a crucial regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, leading to cell survival and resistance to therapy.[7][8][9][10] Novel derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as BCL2 inhibitors.[7][8] These compounds have demonstrated the ability to induce apoptosis in cancer cells.

Signaling Pathway:

Figure 3: BCL2 inhibition leading to apoptosis.

Quantitative Data:

The following table summarizes the in vitro cytotoxic activity of some 1-(2-fluorophenyl)piperazine derivatives against the MDA-MB-231 breast cancer cell line.[7][8]

| Compound ID | Description | Activity (IC₅₀ in µM) |

| 3e | Sulfamethoxazole derivative | 16.98 |

| 6b | 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide | 17.33 |

IC₅₀: The half maximal inhibitory concentration.

Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair.[11][12][13][14][15] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in the BRCA1/2 genes, through a mechanism known as synthetic lethality. The 1-(2-fluorophenyl)piperazine scaffold has been incorporated into novel PARP inhibitors.

Experimental Workflow for PARP Inhibitor Evaluation:

Figure 4: Workflow for evaluating PARP inhibitors.

Antipsychotic Activity

The phenylpiperazine class of compounds has a well-established history in the development of antipsychotic medications.[16][17][18][19][20] These drugs primarily act on dopamine and serotonin receptors in the brain. The inclusion of a fluorine atom on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. While a specific drug containing the exact 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine structure is not prominent, this core is a key feature in the development of novel antipsychotic agents.

Conclusion

1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine (CAS 16024-82-1) represents a valuable molecular scaffold with significant potential in drug discovery. While direct synthesis and application data for this specific compound are sparse, the established synthetic routes for arylpiperazines provide a clear path for its preparation. The diverse and potent biological activities of its derivatives, particularly in the fields of oncology and neuroscience, underscore the importance of this chemical entity. The information compiled in this guide serves as a foundational resource for researchers aiming to explore the synthesis of this compound and leverage its structural features for the development of novel therapeutics. Further investigation into the direct biological activity of the parent compound and the expansion of its derivative library are warranted to fully exploit its therapeutic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a new Bcl-2 inhibitor through synthesis, anticancer activity, docking and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mind.org.uk [mind.org.uk]

- 18. Antipsychotic - Wikipedia [en.wikipedia.org]

- 19. Table 1, List of antipsychotics included in the comparative effectiveness review* - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Antipsychotics for Schizophrenia: 1st- and 2nd-Generation [webmd.com]

reaction mechanism of Methyl 2-isothiocyanatobenzoate with primary amines

An In-depth Technical Guide on the Reaction Mechanism of Methyl 2-isothiocyanatobenzoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between this compound and primary amines. This reaction is a cornerstone in synthetic organic chemistry for the formation of N,N'-disubstituted thioureas, which serve as pivotal intermediates in the synthesis of various heterocyclic compounds with significant biological activity, particularly quinazoline derivatives. This document details the reaction mechanism, provides experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows relevant to drug discovery and development.

Core Reaction Mechanism

The reaction of this compound with a primary amine (R-NH₂) proceeds through a two-step mechanism:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). The electron-withdrawing nature of the adjacent ester group on the benzene ring enhances the electrophilicity of the isothiocyanate carbon. This addition results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a stable N-(2-(methoxycarbonyl)phenyl)-N'-alkyl/aryl thiourea derivative.[1]

-

Intramolecular Cyclization: The generated thiourea derivative then undergoes a base-catalyzed or thermally-induced intramolecular cyclization. The nitrogen atom of the thiourea attacks the electrophilic carbonyl carbon of the methyl ester group. This step is followed by the elimination of a molecule of methanol (CH₃OH), leading to the formation of a stable, six-membered heterocyclic ring system, specifically a 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[2] These quinazolinone derivatives are a class of compounds extensively studied for their therapeutic potential.[3]

The overall reaction pathway is depicted in the following diagram:

References

A Technical Guide to the Stability and Storage of Methyl 2-isothiocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-isothiocyanatobenzoate, a key reagent in various synthetic and pharmaceutical applications. Understanding its stability profile is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.

Core Stability and Storage Recommendations

This compound is a light yellow to amber, or even dark green, clear liquid. For optimal preservation of its chemical integrity, the following storage conditions are recommended:

-

Atmosphere: It should be stored under an inert atmosphere.[1][2]

-

Temperature: Room temperature is generally acceptable for storage.[1][2]

-

Container: Keep the container tightly closed and store in a well-ventilated place.

-

Security: Due to its hazardous nature, it is advised to store the compound in a locked-up area.[3]

Quantitative Stability Data

While specific quantitative long-term stability studies on this compound are not extensively available in the public domain, the general behavior of isothiocyanates suggests that their stability can be influenced by factors such as temperature, humidity, and light. For instance, the degradation of methyl isothiocyanate, a related compound, is known to be accelerated by increasing temperature.[4][5]

| Parameter | Condition | Recommendation |

| Temperature | Room Temperature | Standard storage condition.[1][2] |

| Atmosphere | Air | Prone to degradation; store under an inert atmosphere (e.g., Argon, Nitrogen).[1][2] |

| Moisture | Presence of water/humidity | Isothiocyanates are susceptible to hydrolysis. Keep container tightly sealed. |

| Light | Exposure to UV or ambient light | Store in an amber vial or in a dark place to prevent potential photodegradation. |

| pH | Acidic or Basic conditions | Can catalyze degradation. Store in a neutral environment. |

| Purity | Commercially available >98.0% (GC) | Purity should be checked periodically, especially for long-term storage. |

Potential Degradation Pathway

Isothiocyanates are reactive compounds, and their primary degradation pathway in the presence of nucleophiles, such as water or amines, involves the attack on the electrophilic carbon of the isothiocyanate group. The presence of the ester group on the aromatic ring of this compound can also influence its reactivity and degradation.

Below is a generalized diagram illustrating a potential degradation pathway in the presence of water (hydrolysis).

Caption: Potential hydrolysis pathway of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol that can be adapted for specific laboratory conditions.

Objective: To determine the degradation of this compound under various stress conditions (heat, humidity, light) over time.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

-

C18 HPLC column

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

Inert gas (Argon or Nitrogen)

-

Appropriate glassware and safety equipment

Experimental Workflow:

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable, inert solvent (e.g., acetonitrile).

-

Dispense aliquots of the stock solution into vials for each stress condition and time point.

-

-

Stress Conditions:

-

Thermal Stability: Place vials in a temperature-controlled oven at elevated temperatures (e.g., 40°C and 60°C).

-

Humidity Stability: Place vials in a humidity chamber at a defined relative humidity (e.g., 75% RH) and temperature.

-

Photostability: Expose vials to a controlled light source as per ICH Q1B guidelines. Wrap control vials in aluminum foil.

-

Control: Keep a set of vials under the recommended storage conditions (room temperature, inert atmosphere, dark).

-

-

Time Points:

-

Analyze samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks, etc.).

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

-

Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

If possible, identify major degradation products using techniques like LC-MS.

-

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed or inhaled and may cause respiratory irritation. It can also cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material and dispose of it as hazardous waste. Avoid breathing vapors.[3]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth and call a poison center or doctor.

-

By adhering to these storage, handling, and testing guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Determining the Solubility of Methyl 2-isothiocyanatobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-isothiocyanatobenzoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratory settings.

Physicochemical Properties of this compound

This compound is an aromatic organic compound with the molecular formula C₉H₇NO₂S.[1] Its structure consists of a benzene ring substituted with a methyl ester group and an isothiocyanate group at positions 1 and 2, respectively.

| Property | Value |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol [1] |

| Appearance | Light yellow to amber to dark green clear liquid |

| Purity | >98.0% (GC) |

| CAS Number | 16024-82-1 |

Table 1: Physicochemical properties of this compound.

Qualitative Solubility Determination

A general understanding of a compound's solubility across a range of solvents is a critical first step in experimental design. The following protocol outlines a standard method for qualitative solubility testing.

Experimental Protocol for Qualitative Solubility Assessment

This protocol is adapted from standard organic chemistry laboratory procedures for determining the solubility of a compound in various solvents.[2][3][4]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or micropipettes

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for 60 seconds.[2]

-

Visually inspect the solution. Observe whether the solid has completely dissolved, partially dissolved, or remained insoluble.

-

Record the observation.

-

Repeat the procedure for each solvent to be tested.

Qualitative Solubility Classification:

-

Soluble: The entire solid dissolves completely, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved.

-

Insoluble: The solid does not appear to dissolve to any noticeable extent.

Data Presentation: Qualitative Solubility

The results of the qualitative solubility tests should be recorded in a structured format for easy comparison.

| Solvent | Polarity Index | Observation (Soluble/Partially Soluble/Insoluble) |

| Hexane | 0.1 | |

| Toluene | 2.4 | |

| Dichloromethane | 3.1 | |

| Diethyl Ether | 2.8 | |

| Ethyl Acetate | 4.4 | |

| Acetone | 5.1 | |

| Ethanol | 5.2 | |

| Methanol | 5.1 | |

| Water | 10.2 |

Table 2: Framework for recording the qualitative solubility of this compound.

Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is necessary. The following protocol describes a common method for determining the saturation solubility of a compound.

Experimental Protocol for Quantitative Solubility (Saturated Solution Method)

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with hotplate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is necessary to ensure saturation.

-

Seal the vial and place it in a shaking incubator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Sample Preparation:

-

After the equilibration period, carefully remove the vial and allow any undissolved solid to settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Analysis:

-

Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Data Presentation: Quantitative Solubility

Quantitative solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 |

Table 3: Framework for presenting quantitative solubility data for this compound.

Experimental Workflows and Reaction Pathways

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Reaction of this compound with Amines

This compound readily reacts with primary amines to form substituted thioureas, which can then cyclize to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This reaction is of interest in the synthesis of various heterocyclic compounds.[5]

References

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in Methyl 2-isothiocyanatobenzoate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-isothiocyanatobenzoate is a versatile aromatic isothiocyanate of significant interest in organic synthesis and medicinal chemistry. The electrophilic character of its isothiocyanate (-N=C=S) group is central to its reactivity, enabling a wide range of chemical transformations, most notably in the synthesis of heterocyclic compounds with therapeutic potential. This guide provides a comprehensive analysis of the electrophilicity of this functional group, detailing its reactivity profile, presenting experimental protocols for its application, and outlining computational methods for its quantitative assessment. For drug development professionals, understanding the electrophilic nature of this moiety is crucial for designing novel therapeutics, particularly in the synthesis of quinazoline derivatives, which have shown promise as anticancer and radiosensitizing agents.[1]

The Electrophilic Nature of the Isothiocyanate Group

The reactivity of the isothiocyanate group is governed by the electrophilicity of the central carbon atom. This carbon is double-bonded to both a nitrogen and a sulfur atom, creating a polarized system that is susceptible to nucleophilic attack. The general reactivity of isothiocyanates is influenced by the electronic nature of the substituent attached to the nitrogen atom. Aromatic isothiocyanates, such as this compound, are generally less reactive than their aliphatic counterparts. This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which stabilizes the isothiocyanate group.

However, the reactivity of aromatic isothiocyanates can be modulated by the presence of substituents on the aromatic ring. In the case of this compound, the methyl ester group (-COOCH₃) at the ortho position is an electron-withdrawing group, which is expected to enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.

Reactivity and Synthetic Applications

The electrophilic carbon of the isothiocyanate group in this compound readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols. Its most prominent application is in the synthesis of 3-substituted-2-thioxo-4-quinazolinones, a class of biologically important heterocyclic compounds.[2] This transformation occurs through the reaction of this compound with a primary amine, which proceeds via a nucleophilic attack of the amine on the isothiocyanate carbon, followed by an intramolecular cyclization. This reaction is notable for its ability to tolerate a wide range of amines, including anilines, alkyl amines, and hydrazines, under mild conditions.[2]

The resulting quinazolinone derivatives have been investigated for their potential as anticancer and radiosensitizing agents, highlighting the importance of this compound as a key building block in drug discovery and development.[1]

Quantitative Data

| Parameter | Predicted Value/Range | Significance |

| Global Electrophilicity Index (ω) | To be calculated | A higher value indicates greater electrophilicity. |

| LUMO Energy | To be calculated | A lower LUMO energy suggests a greater propensity to accept electrons. |

| Partial Atomic Charge on NCS Carbon | To be calculated | A more positive charge indicates a more electrophilic center. |

| Reaction Rate with a Standard Nucleophile (e.g., aniline) | To be determined experimentally | Provides a direct measure of reactivity. |

Note: The values in this table are placeholders and would be populated through the computational and experimental protocols detailed below.

Experimental Protocols

Synthesis of 3-substituted-2-thioxo-4-quinazolinones

This protocol describes a general method for the synthesis of 3-substituted-2-thioxo-4-quinazolinones from this compound and a primary amine.[2]

Materials:

-

This compound (0.50 mmol)

-

Primary amine (e.g., aniline, benzylamine) (0.50 mmol)

-

Water (5 mL)

-

Reaction vial

-

Stirring plate and stir bar

-

Heating block or oil bath

Procedure:

-

Combine this compound (0.50 mmol) and the desired primary amine (0.50 mmol) in a reaction vial.

-

Add water (5 mL) to the reaction vial.

-

Place a stir bar in the vial and seal it.

-

Heat the reaction mixture to 60°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times will vary depending on the amine used.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will typically precipitate out of the aqueous solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water.

-

Dry the product under reduced pressure to obtain the purified 3-substituted-2-thioxo-4-quinazolinone.

Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method to determine the reaction kinetics of this compound with a nucleophile by monitoring the change in absorbance over time.

Materials:

-

This compound

-

Nucleophile (e.g., aniline)

-

Solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. If the product does not have a distinct absorbance, the disappearance of the isothiocyanate can be monitored at a wavelength where it absorbs and the product does not.

-

In a quartz cuvette, mix known concentrations of the this compound and nucleophile solutions. To ensure pseudo-first-order conditions, the nucleophile should be in large excess.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the determined λmax at regular time intervals.

-

Continue data collection until the reaction is complete (i.e., the absorbance value stabilizes).

-

The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess.

Computational Protocol for Electrophilicity Assessment

This protocol describes a computational workflow to quantify the electrophilicity of this compound using Density Functional Theory (DFT).

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Geometry Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

-

Electronic Property Calculation:

-

From the optimized structure, perform a single-point energy calculation to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

-

Electrophilicity Index Calculation:

-

Calculate the global electrophilicity index (ω) using the formula: ω = (μ²) / (2η), where the electronic chemical potential μ ≈ (EHOMO + ELUMO) / 2 and the chemical hardness η ≈ (ELUMO - EHOMO).

-

-

Local Electrophilicity Analysis:

-

Calculate the partial atomic charges (e.g., using Natural Bond Orbital analysis) to determine the charge on the isothiocyanate carbon.

-

Perform a Fukui function analysis to identify the most electrophilic site in the molecule.

-

Visualizations

Signaling Pathway and Reaction Mechanism

Experimental Workflow

Computational Workflow

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Methyl 2-isothiocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for Methyl 2-isothiocyanatobenzoate (CAS RN: 16024-82-1), also known as 2-Isothiocyanatobenzoic Acid Methyl Ester.[1][2] Adherence to these guidelines is critical to ensure safe handling and mitigate potential risks in a laboratory or research setting.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are associated with its toxicity upon ingestion and inhalation, as well as its potential to cause severe irritation to the skin, eyes, and respiratory system.[1][3]

1.1. GHS Classification

The substance is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed | [3][4] |

| Acute Toxicity, Inhalation | Category 4 |

| Warning | H332: Harmful if inhaled | [3] |

| Acute Toxicity, Dermal | Category 4 |

| Warning | H312: Harmful in contact with skin | [4] |

| Skin Corrosion/Irritation | Category 1B / 2 |

| Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Category 1 / 2A |

| Danger / Warning | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity — Single exposure | Category 3 |

| Warning | H335: May cause respiratory irritation | [1][3] |

1.2. Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 16024-82-1 | [1] |

| Molecular Formula | C₉H₇NO₂S | [4] |

| Molecular Weight | 193.22 g/mol | [4] |

| Appearance | Light yellow to Amber to Dark green clear liquid | [1][3] |

| Flash Point | 126 °C | [3] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE.[5] The following are minimum requirements for handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[1][6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][7] Contaminated work clothing should not be allowed out of the workplace.[2]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator is required.[6]

2.2. Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

2.3. Storage Conditions

-

Store in a well-ventilated, dry, and cool place.[1][3] The recommended storage temperature is below 15°C in a dark place.[3]

-

Keep the container tightly closed and store under an inert atmosphere, as the material is moisture-sensitive.[1][3]

-

Store locked up, accessible only to authorized personnel.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and ammonia.[2]

Experimental Workflow for Safe Chemical Handling

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

Caption: Standard Operating Procedure for Handling this compound.

Emergency and First Aid Measures

Immediate action is required in case of exposure. Ensure safety showers and eyewash stations are readily accessible.[5]

4.1. First Aid Protocols

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If breathing has stopped, provide artificial respiration. | [2][3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell. | [2][3] |

4.2. Spill Response

-

Evacuate personnel from the spill area.[5]

-

Ensure adequate ventilation and remove all sources of ignition.[2][5]

-

Wear full PPE, including respiratory protection.[8]

-

Contain the spill using inert absorbent material (e.g., sand, silica gel).[7]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][9]

-

Do not allow the product to enter drains or surface water.[2][10]

-

Dispose of contents/container to an approved waste disposal plant.[1][2]

First Aid Decision Flowchart

This flowchart provides a logical sequence of actions for responding to an exposure event.

Caption: First Aid Response Flowchart for this compound Exposure.

Toxicological Information

While specific quantitative toxicological data (e.g., LD50) for this compound is not detailed in the provided search results, the GHS classifications indicate significant potential for acute toxicity and irritation.[3][4] Isothiocyanates as a class are known irritants.[5][9] Exposure can cause irritation to the skin, eyes, nose, and throat.[5] Repeated exposure may lead to the development of a skin allergy or bronchitis.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It must be handled as hazardous waste and disposed of at an approved waste disposal plant.[1][2] Do not dispose of it into the sewer system or the environment.[2][5]

References

- 1. This compound | 16024-82-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | 16024-82-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Benzoic acid, 2-isothiocyanato-, methyl ester | C9H7NO2S | CID 85243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. americanchemistry.com [americanchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. METHYL ISOTHIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

One-Pot Synthesis of 2-Thioxo-4-quinazolinones using Methyl 2-isothiocyanatobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot synthesis of a diverse range of 3-substituted-2-thioxo-4-quinazolinones. This green chemistry approach utilizes the reaction of methyl 2-isothiocyanatobenzoate with various primary amines in water, offering a straightforward, rapid, and high-yielding route to this important class of heterocyclic compounds. 2-Thioxo-4-quinazolinones are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The 2-thioxo-4-quinazolinone core, in particular, has attracted considerable attention. The synthesis described herein presents a significant improvement over traditional methods by employing water as a green solvent, eliminating the need for hazardous organic solvents and simplifying the work-up procedure. The reaction proceeds efficiently at a moderate temperature, tolerates a wide variety of functional groups on the amine substrate, and consistently produces high yields of the desired products.

Data Presentation

The following table summarizes the results of the one-pot synthesis of various 3-substituted-2-thioxo-4-quinazolinones from this compound and a range of primary amines. The reactions were carried out in water at 60°C.[1][2]

| Entry | Amine Substrate | Product | Reaction Time (min) | Yield (%) |

| 1 | Aniline | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 95 |

| 2 | 4-Methylaniline | 3-(p-Tolyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 98 |

| 3 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 96 |

| 4 | 4-Chloroaniline | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 92 |

| 5 | 4-Bromoaniline | 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 93 |

| 6 | 4-Fluoroaniline | 3-(4-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 94 |

| 7 | Benzylamine | 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 88 |

| 8 | Propylamine | 3-Propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 85 |

| 9 | Hydrazine hydrate | 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 30 | 90 |

Experimental Protocols

Materials:

-

This compound

-

Various primary amines (anilines, alkyl amines, hydrazine hydrate)

-

Distilled water

-

Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

General Procedure for the One-Pot Synthesis of 3-Substituted-2-thioxo-4-quinazolinones:

-

In a round-bottom flask equipped with a magnetic stir bar, add this compound (0.50 mmol).

-

To the flask, add the respective primary amine (0.50 mmol).

-

Add 5 mL of distilled water to the reaction mixture.[2]

-

The flask is then equipped with a condenser and the mixture is stirred at 60°C for 30 minutes.[1]

-

After the reaction is complete (monitored by TLC if necessary), the mixture is cooled to room temperature.

-

The solid product that precipitates out of the solution is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold water.

-

The product is then dried under reduced pressure to afford the pure 3-substituted-2-thioxo-4-quinazolinone.

Purification:

For most substrates, the product precipitates in high purity and does not require further purification. If necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed.

Reaction Workflow and Mechanism

The one-pot synthesis proceeds through a straightforward and efficient pathway. The following diagrams illustrate the overall experimental workflow and the proposed reaction mechanism.

The reaction is proposed to proceed via an initial nucleophilic attack of the primary amine on the isothiocyanate group of this compound, forming a thiourea intermediate. This is followed by an intramolecular cyclization with the elimination of methanol to yield the final 2-thioxo-4-quinazolinone product.[3]

Conclusion

This application note details a highly efficient, environmentally friendly, and versatile one-pot method for the synthesis of 3-substituted-2-thioxo-4-quinazolinones. The use of water as a solvent, mild reaction conditions, short reaction times, and high yields make this protocol a valuable tool for researchers in medicinal chemistry and drug discovery for the rapid generation of diverse libraries of these important heterocyclic compounds for biological screening.

References

Green Synthesis of Quinazoline Derivatives in Aqueous Media: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. Traditional methods for their synthesis often rely on harsh reaction conditions, toxic organic solvents, and expensive catalysts, posing significant environmental and economic challenges. The principles of green chemistry encourage the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign solvents. This document provides detailed application notes and protocols for the green synthesis of quinazoline derivatives in aqueous media, a readily available, non-toxic, and inexpensive solvent. The methodologies presented herein include catalyst-free, microwave-assisted, and ultrasound-assisted approaches, offering efficient and environmentally friendly alternatives for the synthesis of these valuable compounds.

I. Catalyst-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water

This protocol describes a simple and environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through the direct cyclocondensation of 2-aminobenzamide with various aldehydes in water, without the need for a catalyst.[1][2]

Experimental Protocol

-

Reaction Setup: In a round-bottomed flask, combine 2-aminobenzamide (1.0 mmol) and the desired aromatic aldehyde (1.5 mmol) in 10 mL of deionized water.[1]

-

Reaction Conditions: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The water-insoluble product will precipitate out of the solution.[1]

-

Collect the crude product by filtration.

-

Wash the collected solid with cold 50% ethanol.[1]

-

Recrystallize the crude product from 80% ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[1]

Quantitative Data Summary

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 1 | 85 |

| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 1 | 92 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 1 | 88 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 1.5 | 90 |

| 5 | 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 2 | 75 |

Table 1: Synthesis of various 2,3-dihydroquinazolin-4(1H)-ones in water under catalyst-free conditions.[1][2]

Experimental Workflow

Caption: Catalyst-Free Synthesis Workflow.

II. Microwave-Assisted Synthesis of Quinazoline Derivatives in Aqueous Media

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][4] This section details a microwave-assisted protocol for the synthesis of quinazoline derivatives.

Experimental Protocol

-

Reaction Mixture Preparation: In a microwave-safe vessel, combine the substituted anthranilic acid (1 mmol), an appropriate amide or amine (1.2 mmol), and a catalytic amount of a suitable catalyst (if required by the specific reaction) in an aqueous medium.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration. Typical conditions can range from 100-150°C for 5-20 minutes.

-

Cooling and Product Isolation: After irradiation, cool the vessel to room temperature. The product often precipitates from the aqueous solution.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure quinazoline derivative.

Quantitative Data Summary

| Entry | Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) |

| 1 | Anthranilic acid | Formamide | 150 W, 120°C | 10 | 92 |

| 2 | 2-Aminobenzamide | Benzaldehyde | 100 W, 100°C | 15 | 85 |

| 3 | Isatoic Anhydride | Benzylamine | 120 W, 110°C | 8 | 95 |

Table 2: Examples of microwave-assisted synthesis of quinazoline derivatives in aqueous or solvent-free conditions.

Experimental Workflow

Caption: Microwave-Assisted Synthesis Workflow.

III. Ultrasound-Assisted Synthesis of Quinazoline Derivatives in Aqueous Media

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation enhances mass transfer and can lead to the formation of reactive intermediates, often resulting in shorter reaction times and higher yields under milder conditions.[5]

Experimental Protocol

-

Reaction Setup: In a suitable flask, dissolve or suspend the starting materials (e.g., 2-aminobenzonitrile and an aldehyde) in an aqueous solvent system.

-

Ultrasonic Irradiation: Immerse the flask in an ultrasonic cleaning bath or use an ultrasonic probe. Irradiate the mixture at a specific frequency (e.g., 25-40 kHz) and power at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates. If the product is soluble, extraction with an appropriate organic solvent may be necessary.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired quinazoline derivative.

Quantitative Data Summary

| Entry | Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |

| 1 | 2-Iodoaniline | Tosylmethyl isocyanide | THF/Water | 0.5 | 85-95 |

| 2 | 2-Aminobenzamide | Aromatic Aldehydes | Water | 1-3 | 70-90 |

Table 3: Examples of ultrasound-assisted synthesis of quinazoline derivatives.[6][7]

Experimental Workflow

Caption: Ultrasound-Assisted Synthesis Workflow.

Conclusion

The protocols outlined in this document demonstrate the feasibility and advantages of synthesizing quinazoline derivatives in aqueous media using green chemistry principles. These methods offer significant improvements over traditional synthetic routes by minimizing the use of hazardous organic solvents, reducing energy consumption, and simplifying reaction procedures. The catalyst-free, microwave-assisted, and ultrasound-assisted approaches provide a versatile toolkit for researchers and scientists in academia and the pharmaceutical industry to access this important class of heterocyclic compounds in a more sustainable and efficient manner. The adoption of such green synthetic strategies is crucial for the future of drug discovery and development, aligning chemical synthesis with environmental responsibility.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 5. Ultrasound-promoted synthesis and immunosuppressive activity of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of Methyl 2-isothiocyanatobenzoate in the Synthesis of Anticancer Agents: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from Methyl 2-isothiocyanatobenzoate. The focus is on the synthesis of quinazoline derivatives, which have shown significant cytotoxic activity against various cancer cell lines.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds with therapeutic potential. Its isothiocyanate group is highly reactive towards nucleophiles, making it an excellent building block for creating diverse molecular scaffolds. A significant application of this compound is in the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic systems are of great interest in medicinal chemistry as they are present in numerous biologically active compounds, including several approved anticancer drugs. The anticancer activity of many quinazoline derivatives stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Synthesis of Quinazoline-Based Anticancer Agents

The primary application of this compound in this context is the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. These compounds are formed through a cyclocondensation reaction between this compound and a primary amine. The general reaction scheme is depicted below.

Caption: General reaction scheme for the synthesis of quinazolinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol is adapted from a reported method for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

-

Methyl anthranilate

-

4-Methoxyphenyl isothiocyanate (can be synthesized from 4-methoxyaniline and thiophosgene, or purchased)

-

Ethanol

-

10% Alcoholic Sodium Hydroxide solution

-

Dilute Hydrochloric Acid

-

Anhydrous Potassium Carbonate

Procedure:

-

Thioureido Benzoate Intermediate Formation:

-

In a round-bottom flask, dissolve methyl anthranilate (0.01 mol) and 4-methoxyphenyl isothiocyanate (0.01 mol) in ethanol (20 mL).

-

Add anhydrous potassium carbonate (100 mg) to the solution.

-

Reflux the reaction mixture for 25 hours.

-

After reflux, pour the reaction mixture into cold water.

-

The solid intermediate, methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate, will precipitate.

-

Filter the solid, wash with water, and dry.

-

-

Cyclization to Quinazolinone:

-

Take the dried intermediate and reflux it in a 10% alcoholic sodium hydroxide solution for two hours.

-

After cooling to room temperature, re-precipitate the product by adding dilute hydrochloric acid.

-

Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to obtain pure 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as colorless crystals.[1]

-

Characterization:

-

Infrared (IR) Spectroscopy: Peaks around 3188 cm⁻¹ (N-H), 1707 cm⁻¹ (C=O), and 1225 cm⁻¹ (C=S).[1]

-

¹H-NMR Spectroscopy: A singlet around δ 3.88 ppm (OCH₃), a multiplet between δ 7.0-8.1 ppm (aromatic protons), and a singlet at δ 10.36 ppm (N-H).[1]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

ELISA plate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.

-

Determine cell density using a hemocytometer and adjust to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the synthesized compound in DMSO.

-

Make serial dilutions of the stock solution in the complete growth medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Quantitative Data

The following table summarizes the reported IC₅₀ values of various quinazoline derivatives synthesized from isothiocyanate precursors against different cancer cell lines.

| Compound ID | R Group (at position 3) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Methoxyphenyl | HeLa | > 50 | [2] |

| 1 | 4-Methoxyphenyl | MDA-MB-231 | > 50 | [2] |

| 2 | 4-Chlorophenyl | HeLa | 35.6 | [2] |

| 2 | 4-Chlorophenyl | MDA-MB-231 | 42.8 | [2] |

| 3 | 4-Nitrophenyl | HeLa | 28.4 | [2] |

| 3 | 4-Nitrophenyl | MDA-MB-231 | 33.1 | [2] |

| Compound 5d | Varies | HepG2 | 1.94 | [3] |

| Compound 5d | Varies | MCF-7 | 7.1 | [3] |

| Compound 5d | Varies | MDA-MB-231 | 3.65 | [3] |

| Compound 5d | Varies | HeLa | 4.22 | [3] |

| Derivative G | Fluoro-substituted | MCF-7 | 0.44 | |

| Derivative E | Fluoro-substituted | MDA-MB-231 | 0.43 |

Mechanism of Action: EGFR Signaling Pathway

Quinazoline derivatives are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of anticancer agents based on this compound.

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

This compound serves as a valuable and readily accessible starting material for the synthesis of a variety of quinazoline-based compounds with potential anticancer activity. The straightforward synthetic protocols, coupled with the significant cytotoxic effects observed for some derivatives, make this a promising area for further research and development in the field of oncology. The primary mechanism of action for many of these compounds appears to be the inhibition of the EGFR signaling pathway, a well-established target in cancer therapy. The provided protocols and data serve as a foundational resource for researchers aiming to explore this chemical space for the discovery of novel anticancer agents.

References

Application Notes and Protocols: Reaction of Methyl 2-isothiocyanatobenzoate with Anilines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reaction of Methyl 2-isothiocyanatobenzoate with various anilines, a key transformation in the synthesis of diverse heterocyclic compounds, including quinazoline derivatives with potential biological activities.[1][2][3]

Introduction